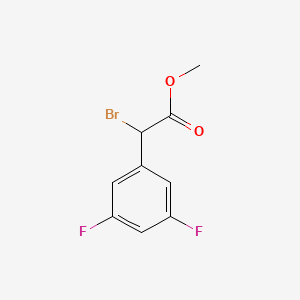Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
CAS No.: 557798-60-4
Cat. No.: VC4278010
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 557798-60-4 |
|---|---|
| Molecular Formula | C9H7BrF2O2 |
| Molecular Weight | 265.054 |
| IUPAC Name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate |
| Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |
| Standard InChI Key | NJNOIMBODCNIGL-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=CC(=C1)F)F)Br |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₉H₇BrF₂O₂, corresponds to a methyl ester functional group (-COOCH₃) attached to a brominated carbon adjacent to a 3,5-difluorophenyl ring. Key structural identifiers include:
The 3,5-difluoro substitution pattern imposes significant electronic effects, enhancing the electrophilicity of the adjacent bromine atom. This configuration contrasts with isomers such as the 3,4-difluoro variant (CAS 557798-56-8), where steric interactions between adjacent fluorine atoms alter reactivity.
Synthetic Methodologies
Bromination of Phenylacetic Acid Derivatives
The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves radical bromination of a preformed methyl 2-(3,5-difluorophenyl)acetate precursor. A representative protocol, adapted from methods for analogous compounds, includes:
-
Substrate Preparation: Methyl 2-(3,5-difluorophenyl)acetate is dissolved in dichloromethane under inert atmosphere.
-
Bromination: N-Bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added sequentially.
-
Reaction Conditions: Stirring at 25°C for 12–24 hours, followed by quenching with aqueous Na₂S₂O₃.
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields the product in ~65–75% purity.
Critical Parameters:
-
Solvent Polarity: Non-polar solvents favor radical chain propagation.
-
Temperature: Exceeding 30°C risks diastereomerization due to the labile benzylic bromine.
Physicochemical Characteristics
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions for adducts reveal insights into conformational flexibility:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 264.96703 | 150.9 |
| [M+Na]+ | 286.94897 | 152.7 |
| [M-H]- | 262.95247 | 148.3 |
These values suggest a compact structure, with sodium adducts exhibiting slight elongation due to cation-π interactions with the aromatic ring .
Solubility and Stability
-
Solubility: Limited data exists, but analogous bromoacetates show moderate solubility in dichloromethane (25 mg/mL) and acetone (18 mg/mL) .
-
Stability: The benzylic bromine is prone to nucleophilic displacement (SN2), necessitating storage at –20°C under argon.
Comparative Analysis with Halogenated Acetates
| Compound | Substituents | Key Difference |
|---|---|---|
| Methyl 2-bromo-2-(3,4-difluorophenyl)acetate | 3,4-F₂ | Enhanced steric hindrance |
| Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 2,5-F₂, 4-Br | Altered electronic density at para-Br |
| Methyl 2-bromo-3,5-difluorophenylacetate | Bromine at meta | Distinct regiochemical reactivity |
The 3,5-difluoro isomer uniquely balances electronic withdrawal (via fluorine) and leaving-group ability (bromine), making it superior in cross-coupling applications compared to para-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume